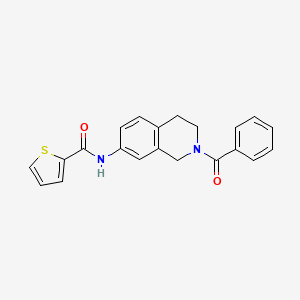
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves the reaction of 2-aminothiophene with 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chloride in the presence of a base to form the desired product.
Starting Materials
2-aminothiophene, 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chloride, Base (e.g. triethylamine)
Reaction
Add 2-aminothiophene to a solution of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chloride in anhydrous dichloromethane., Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Stir the reaction mixture at room temperature for several hours., Quench the reaction with water and extract the product with dichloromethane., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
Mécanisme D'action
The exact mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. It has also been shown to interact with various neurotransmitter systems, including the GABAergic and glutamatergic systems.
Effets Biochimiques Et Physiologiques
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to exhibit anticancer activity in various tumor models. However, the precise biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit a range of pharmacological effects, making it a useful tool for investigating various biological pathways. However, one of the limitations of using this compound is its complex structure, which may make it difficult to synthesize and purify in large quantities.
Orientations Futures
There are many potential future directions for the research on N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Additionally, the anticancer activity of this compound could be further explored, with the aim of developing new cancer treatments. Finally, the potential use of this compound in the treatment of neurological disorders, such as epilepsy and chronic pain, could also be investigated.
Applications De Recherche Scientifique
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20(19-7-4-12-26-19)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)16-5-2-1-3-6-16/h1-9,12-13H,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVBDSLETJACHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2790952.png)
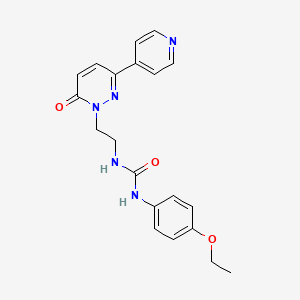

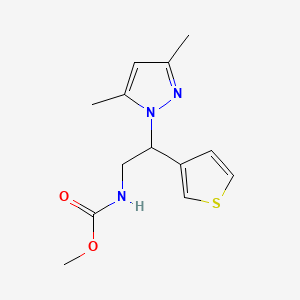

![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2790962.png)
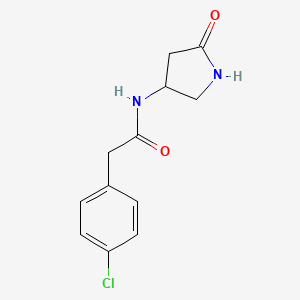

![N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2790969.png)
![(E)-4-(Dimethylamino)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2790970.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
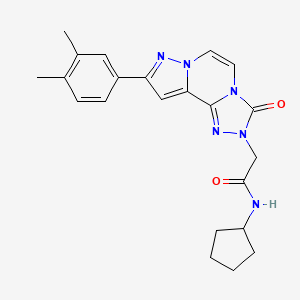
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)